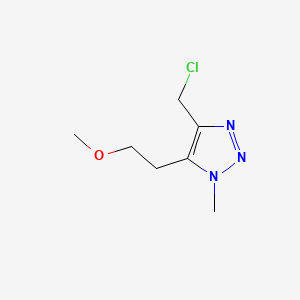
1-(4-Iodo-2-methylphenyl)methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodo-2-methylphenyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H11ClIN. It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the 4-position and a methyl group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(4-Iodo-2-methylphenyl)methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-iodo-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(4-Iodo-2-methylphenyl)methanamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-(4-Iodo-2-methylphenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
科学的研究の応用
1-(4-Iodo-2-methylphenyl)methanaminehydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to act as a ligand or inhibitor.
Medicine: Research into potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Iodo-2-methylphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The iodine atom and the amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(4-Iodo-2-methylphenyl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(4-Iodophenyl)methanaminehydrochloride: Lacks the methyl group at the 2-position.
1-(3-Iodo-2-methylphenyl)methanaminehydrochloride: The iodine atom is at the 3-position instead of the 4-position.
1-(4-Bromo-2-methylphenyl)methanaminehydrochloride: The iodine atom is replaced with a bromine atom.
These structural differences can lead to variations in reactivity, binding affinity, and overall chemical behavior, highlighting the uniqueness of this compound.
特性
CAS番号 |
2803856-60-0 |
|---|---|
分子式 |
C8H11ClIN |
分子量 |
283.54 g/mol |
IUPAC名 |
(4-iodo-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10IN.ClH/c1-6-4-8(9)3-2-7(6)5-10;/h2-4H,5,10H2,1H3;1H |
InChIキー |
AQEBVBWQVVYYDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)I)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,4-Dimethylcyclohexyl)methyl]morpholine](/img/structure/B13546425.png)
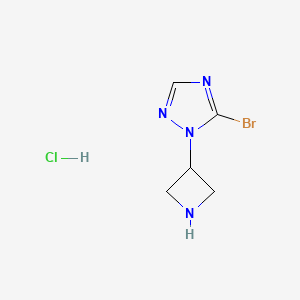
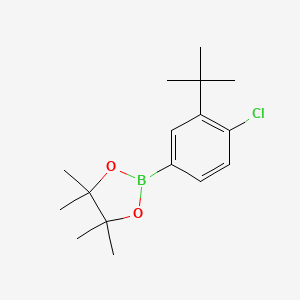
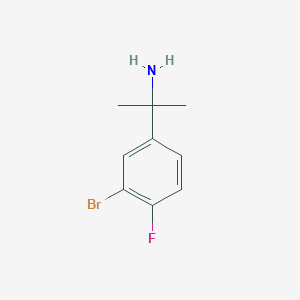
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)
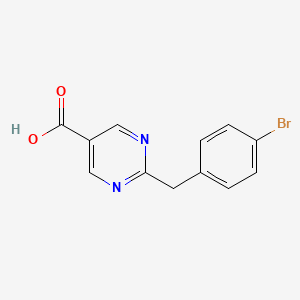
![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
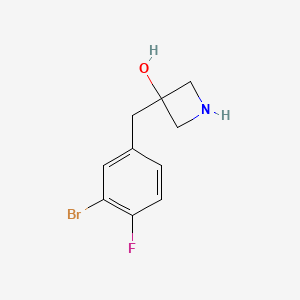
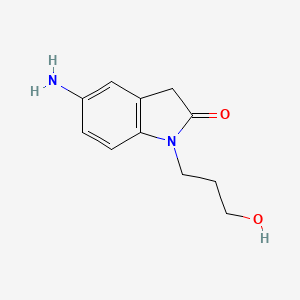
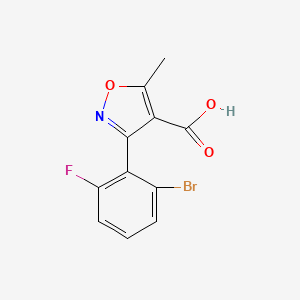
![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)
